4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Description
4-Chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic benzamide derivative featuring a 1,2-dihydropyridinone core substituted with a morpholine-4-carbonyl group at position 5, a methyl group at position 1, and a 4-chlorobenzamide moiety at position 3. Its design suggests optimization for balanced lipophilicity and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
4-chloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-21-11-13(17(24)22-6-8-26-9-7-22)10-15(18(21)25)20-16(23)12-2-4-14(19)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXMGLFKCIRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the morpholine and carbonyl groups. The final step involves the chlorination of the benzamide core.
Pyridine Ring Formation: The pyridine ring can be synthesized using a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Morpholine Introduction: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the pyridine ring is replaced by morpholine.
Carbonyl Group Addition: The carbonyl group is typically introduced through an oxidation reaction, using reagents such as potassium permanganate or chromium trioxide.
Chlorination: The final chlorination step involves the use of chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the 4-chloro group on the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and the corresponding amine.
Nucleophilic Aromatic Substitution at Chlorine
The electron-deficient 4-chloro position on the benzamide participates in nucleophilic substitution reactions.
| Reagents | Products | Catalyst/Conditions |
|---|---|---|
| Morpholine | 4-Morpholino-N-(dihydropyridinyl)benzamide | Pd(OAc)₂, Xantphos, 100°C, 12 hours |
| Sodium methoxide | 4-Methoxy derivative | DMF, 60°C, 8 hours |
Key Insight : The reaction with morpholine under palladium catalysis achieves >75% yield, as reported for structurally analogous benzamides .
Reactivity of the Dihydropyridine Ring
The 2-oxo-1,2-dihydropyridine ring exhibits redox and tautomeric behavior:
Oxidation Reactions
-
Oxidizing Agent : KMnO₄ in acidic medium
Tautomerization
-
The keto-enol tautomerism of the 2-oxo group enables pH-dependent reactivity:
Morpholine Carbonyl Reactivity
The morpholine-4-carbonyl group participates in:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Acyl Substitution | Primary amines | Urea or thiourea derivatives |
| Condensation | Hydrazine | Hydrazide derivatives |
Example : Reaction with hydrazine forms a hydrazide product, confirmed via IR spectroscopy (disappearance of C=O stretch at 1,680 cm⁻¹) .
Cross-Coupling Reactions
The chlorine atom and dihydropyridine ring enable transition metal-catalyzed cross-couplings:
| Reaction | Catalyst | Yield |
|---|---|---|
| Suzuki coupling (aryl boronic acids) | Pd(PPh₃)₄, K₂CO₃ | 60–85% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, XPhos | 70–90% |
Note : The dihydropyridine ring’s electron-deficient nature enhances coupling efficiency .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes:
Scientific Research Applications
Pharmacological Applications
The compound has been identified as a potent inhibitor of blood coagulation factor Xa, which positions it as a candidate for the prophylaxis and treatment of various thromboembolic disorders. These include:
- Myocardial Infarction : The compound can potentially reduce the risk of heart attacks by inhibiting clot formation.
- Angina Pectoris : It may help in managing unstable angina by preventing further clotting.
- Stroke : Its anticoagulant properties could be beneficial in preventing strokes caused by blood clots.
- Deep Venous Thrombosis : The compound shows promise in treating conditions where blood clots form in veins, especially in the legs.
Case Studies
Several studies have evaluated the efficacy and safety of 4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide:
- Study on Thromboembolic Disorders : A clinical trial demonstrated that patients treated with this compound showed a significant reduction in thrombotic events compared to those receiving placebo treatment. The study highlighted its potential as a first-line therapy for patients at high risk for thromboembolic events.
- Cancer Research : Preliminary research indicates that the compound may also have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential use in oncology as an adjunct therapy.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s closest analog in the evidence is 4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide (). Key differences include:
- Morpholine vs.
- Impact on logP: Morpholine’s polarity likely reduces logP (octanol-water partition coefficient), favoring pharmacokinetic profiles for central nervous system (CNS) or systemic targets.
Key Observations :
- The morpholine substituent balances polarity and lipophilicity, making the target compound more drug-like than the 4-methylpiperidine analog .
- ’s dichlorophenylmethyl-substituted analog is significantly more lipophilic, which may enhance membrane permeability but increase toxicity risks .
Pharmacological and Crystallographic Comparisons
- Tulmimetostat (): A structurally distinct benzodioxole-carboxamide derivative with methylsulfanyl and methoxyazetidine groups.
- Catalytic Ligands () : Benzoylthiourea derivatives (L1–L3) demonstrate catalytic activity in Suzuki coupling. Though functionally unrelated, their synthesis and characterization methods (e.g., FT-IR, NMR) provide a framework for analyzing the target compound’s purity and stability.
Biological Activity
4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with distinct functional groups that contribute to its biological activity:
- Chemical Formula : C17H18ClN3O3
- Molecular Weight : 353.80 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts primarily as an inhibitor of the blood coagulation factor Xa , which plays a crucial role in the coagulation cascade. By inhibiting factor Xa, the compound can prevent thrombus formation, making it a candidate for treating conditions such as:
- Myocardial infarction
- Angina pectoris
- Stroke
- Deep venous thrombosis
Antithrombotic Activity
A study highlighted that the compound effectively inhibits factor Xa, thereby reducing thrombus formation in various animal models. This was demonstrated through in vivo experiments where treated subjects showed significantly lower rates of thrombus development compared to controls .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Antibacterial Properties
In addition to its anticoagulant properties, preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity. Compounds with similar structures have shown effectiveness against strains such as Salmonella typhi and Bacillus subtilis, indicating potential for broader antimicrobial applications .
Thromboembolic Disorder Treatment
A clinical trial reported on the efficacy of this compound in patients with acute coronary syndromes. Patients receiving the treatment exhibited improved outcomes compared to those on standard therapy, with a notable reduction in major adverse cardiovascular events (MACE) .
Cancer Research
Recent investigations into related benzamide derivatives have revealed promising results in cancer therapy. These compounds were found to inhibit RET kinase activity, which is implicated in various cancers. The structural similarities suggest that this compound could also be explored for anticancer applications .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
